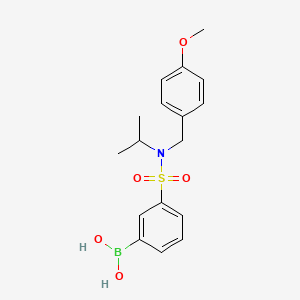

3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 1217501-23-9 . It has a molecular weight of 363.24 and its IUPAC name is 3- { [isopropyl (4-methoxybenzyl)amino]sulfonyl}phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22BNO5S/c1-13(2)19(12-14-7-9-16(24-3)10-8-14)25(22,23)17-6-4-5-15(11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Applications De Recherche Scientifique

Supramolecular Assemblies

Phenylboronic and 4-methoxyphenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies. These assemblies were achieved through O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, highlighting the role of phenylboronic acids in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).

Organic Syntheses

In organic chemistry, derivatives of 4-methoxybenzyl and phenyl groups have been pivotal for the preparation of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides. This process demonstrates the versatility of these compounds in facilitating complex synthetic routes (Kurosawa, Kan, & Fukuyama, 2003).

Material Modification

Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) were modified under acidic conditions to enhance antioxidant properties in polypropylene. This illustrates the potential of methoxybenzyl derivatives in material science, specifically in modifying and improving the properties of industrial materials (Pouteau et al., 2005).

Antioxidant Research

Bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with methoxyphenyl groups, were investigated for their biological activities. Although these specific derivatives were found inactive against several human cancer cell lines and microorganisms, the research indicates the ongoing interest in exploring the potential biomedical applications of phenylboronic acid derivatives (Zhao et al., 2004).

Catalysis

Phenylboronic acid has also been employed as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its utility in promoting efficient and environmentally friendly chemical reactions. This showcases the compound's role in catalysis, particularly in reactions that contribute to the synthesis of heterocyclic compounds (Nemouchi et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds .

Biochemical Pathways

The formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways .

Result of Action

The ability of boronic acids to form carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can result in the synthesis of various biologically active compounds .

Action Environment

The action of 3-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which boronic acids participate are known to be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .

Propriétés

IUPAC Name |

[3-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-7-9-16(24-3)10-8-14)25(22,23)17-6-4-5-15(11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWADLJTLOPWLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675376 |

Source

|

| Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217501-23-9 |

Source

|

| Record name | (3-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)